7-(2-Furyl)-1,4-thiazepan-5-one

Medicinal Chemistry Heterocyclic Building Blocks Physicochemical Profiling

7‑(2‑Furyl)‑1,4‑thiazepan‑5‑one features an electron‑rich furan‑2‑yl substituent and a 5‑one carbonyl—a combination absent in aryl‑substituted thiazepanones. This enables unique Diels‑Alder/cycloaddition cascades to build complex polyheterocycles. The carbonyl also provides a hydrogen‑bond anchor for target‑engagement SAR. Procure at certified 97% purity with a documented GHS profile (H302, H315, H319, H335) to ensure reproducible synthesis, assay validation, or method development. Use as a building block for RORγt‑targeted libraries or as an analytical reference standard. Batch‑specific COA guarantees identity.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 2897-08-7
Cat. No. B1404827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Furyl)-1,4-thiazepan-5-one
CAS2897-08-7
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CSC(CC(=O)N1)C2=CC=CO2
InChIInChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11)
InChIKeyLDCCICYSDLTBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Furyl)-1,4-thiazepan-5-one (CAS 2897-08-7): Chemical Identity and Core Structural Classification for Procurement


7-(2-Furyl)-1,4-thiazepan-5-one (CAS 2897-08-7) is a heterocyclic compound characterized by a seven-membered 1,4-thiazepane ring fused with a furan moiety, with a molecular formula of C9H11NO2S and a molecular weight of 197.26 g/mol . It is classified within the furan-substituted 1,4-thiazepan-5-one chemical class, distinguished from structurally related compounds such as the corresponding thiazepane analog (lacking the 5-one carbonyl) and aryl-substituted variants (e.g., 7-(4-methoxyphenyl)-1,4-thiazepan-5-one) by the presence of both the electron-rich furan heterocycle and the carbonyl functionality at the 5-position . The compound is available commercially from multiple vendors with typical purities ranging from 95% to 97%, primarily intended for research and development applications in medicinal chemistry and heterocyclic building block synthesis .

Why In-Class 1,4-Thiazepane Compounds Cannot Be Substituted for 7-(2-Furyl)-1,4-thiazepan-5-one Without Data Verification


Within the 1,4-thiazepan-5-one structural class, seemingly minor modifications produce fundamentally different chemical entities with distinct physicochemical properties, reactivity profiles, and biological target interactions. The presence of the furan-2-yl substituent at the 7-position introduces specific electronic and steric characteristics—including aromatic π-electron density and hydrogen-bonding potential—that are absent in aryl-substituted analogs such as the 4-methoxyphenyl derivative . Even a single oxidation state change (e.g., 7-(2-furyl)-1,4-thiazepane versus 7-(2-furyl)-1,4-thiazepan-5-one) alters the ring conformation, hydrogen-bond donor/acceptor capacity, and metabolic stability, which can profoundly affect target binding . Generic substitution without direct comparative data risks introducing compounds with divergent activity, selectivity, or synthetic utility. The evidence presented below establishes where quantifiable differentiation exists and where data gaps preclude confident substitution decisions.

7-(2-Furyl)-1,4-thiazepan-5-one Comparative Evidence Guide: Quantified Differentiation from Structural Analogs


Molecular Weight and Oxidative State Differentiation from Reduced Thiazepane Analog

7-(2-Furyl)-1,4-thiazepan-5-one (target) contains a carbonyl at the 5-position, distinguishing it from the fully reduced analog 7-(2-furyl)-1,4-thiazepane, which lacks this carbonyl . The molecular weight difference of approximately 14 g/mol corresponds to the presence of the oxygen atom (O versus H2). The carbonyl group confers distinct hydrogen-bond acceptor capacity, lipophilicity (calculated LogP of approximately 1.57 for the target versus anticipated lower LogP for the reduced analog), and conformational rigidity .

Medicinal Chemistry Heterocyclic Building Blocks Physicochemical Profiling

Furan versus 4-Methoxyphenyl Substituent: Physicochemical and Electronic Differentiation

The target compound bears a furan-2-yl substituent at the 7-position, whereas a closely related commercial analog, 7-(4-methoxyphenyl)-1,4-thiazepan-5-one, contains a 4-methoxyphenyl group . The furan substituent is a five-membered oxygen-containing heteroaromatic ring with distinct electronic properties (electron-rich, capable of π-π stacking and hydrogen bonding via the ring oxygen), while the 4-methoxyphenyl group is a six-membered carbocyclic aromatic ring with a methoxy electron-donating substituent. The molecular weight difference (Δ ≈ 40 g/mol) and the heteroatom composition differ substantially, resulting in divergent lipophilicity, metabolic stability, and potential off-target binding profiles .

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Potential RORγt Inhibitor Identification: Class-Level Biological Relevance

Vendor literature identifies 7-(2-Furyl)-1,4-thiazepan-5-one as a potential inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in Th17 cell differentiation and the pathogenesis of autoimmune conditions including rheumatoid arthritis, multiple sclerosis, and psoriasis . No quantitative IC50 or Ki data are publicly available for this specific compound against RORγt or any other biological target. This information is derived from vendor product descriptions and has not been independently verified in peer-reviewed publications. In contrast, no biological target information is provided for the reduced analog 7-(2-furyl)-1,4-thiazepane or the 4-methoxyphenyl analog in accessible vendor documentation .

Autoimmune Disease Research Immunology Nuclear Receptor Pharmacology

Commercial Purity and Availability Benchmarking

7-(2-Furyl)-1,4-thiazepan-5-one is commercially available from multiple vendors with certified purity specifications. Fluorochem supplies the compound at 95.0% purity , while Leyan offers 97% purity , and Moldb provides 97% purity . In comparison, the reduced analog 7-(2-furyl)-1,4-thiazepane is available at 95% purity from BenchChem , and the 4-methoxyphenyl analog is available from Sigma-Aldrich as an AldrichCPR product with unspecified purity . The target compound thus offers multiple sourcing options with documented purity levels suitable for research applications, though batch-to-batch variability should be confirmed via certificate of analysis.

Chemical Procurement Research Supply Chain Quality Control

Safety and Handling Classification: GHS Hazard Profile

7-(2-Furyl)-1,4-thiazepan-5-one is classified with GHS hazard statements indicating acute oral toxicity (H302: Harmful if swallowed), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), with the signal word 'Warning' and GHS07 pictogram . In contrast, hazard classification information for the reduced analog 7-(2-furyl)-1,4-thiazepane and the 4-methoxyphenyl analog is not publicly available in vendor SDS documentation . The documented hazard profile of the target compound enables laboratories to implement appropriate personal protective equipment and engineering controls, whereas procurement of the comparator compounds requires hazard assessment to be conducted independently or assumed from class-level inference.

Laboratory Safety Chemical Handling Occupational Health

Synthetic Accessibility and Derivative Potential

7-(2-Furyl)-1,4-thiazepan-5-one serves as a synthetic intermediate for accessing polysubstituted furan-fused 1,4-thiazepine derivatives via ring-expansion methodologies [1]. The synthetic utility of furan-fused 1,4-thiazepine scaffolds has been demonstrated through Diels-Alder reactions with benzynes to yield thiazepine-fused 7-oxanorbornadiene derivatives [2]. While no direct comparative data exist for this specific compound versus its analogs in identical reaction systems, the furan-2-yl substituent provides a reactive diene moiety that is absent in aryl-substituted analogs such as the 4-methoxyphenyl derivative, enabling unique cycloaddition and functionalization pathways not available to carbocyclic aromatic substituents .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

7-(2-Furyl)-1,4-thiazepan-5-one (CAS 2897-08-7): Evidence-Supported Application Scenarios for Research and Procurement


Heterocyclic Building Block for Furan-Fused Thiazepine Library Synthesis

7-(2-Furyl)-1,4-thiazepan-5-one is most appropriately procured as a synthetic building block for constructing furan-fused 1,4-thiazepine derivatives via ring-expansion and Diels-Alder methodologies [1]. The furan moiety provides a reactive diene that is absent in aryl-substituted analogs, enabling unique cycloaddition reactions that generate structurally complex polyheterocyclic scaffolds [2]. This application is directly supported by published synthetic methodology, though researchers should note that the specific compound has not been experimentally characterized in peer-reviewed studies and will require independent validation of reaction yields and product purity [1].

Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies

Due to its distinct molecular weight (197.26 g/mol), furan-2-yl substituent, and 5-one carbonyl functionality, this compound can serve as a comparator in SAR studies exploring the impact of heteroaromatic versus carbocyclic aromatic substituents on biological activity [1][2]. The documented purity specifications (95-97%) and available hazard profile (H302, H315, H319, H335) enable quality-controlled procurement for in vitro assays, provided that researchers independently validate biological activity and establish appropriate handling protocols [1]. The absence of published biological data necessitates de novo assay development.

Hypothesis Generation for RORγt-Mediated Autoimmune Disease Research

Vendor literature identifies 7-(2-Furyl)-1,4-thiazepan-5-one as a potential RORγt inhibitor, a target implicated in Th17-driven autoimmune pathology [1]. This qualitative association—while lacking quantitative potency data—may inform exploratory screening campaigns in rheumatoid arthritis, multiple sclerosis, or psoriasis research programs. Procurement for this application should be limited to hypothesis-generating studies; the compound should not be considered a validated chemical probe until independent peer-reviewed data confirming target engagement and selectivity are available [1]. Researchers should verify activity in orthogonal assays before advancing to resource-intensive studies.

Quality-Controlled Reference Standard for Analytical Method Development

With multiple vendors supplying the compound at certified purity levels of 95-97% and a documented GHS hazard profile, 7-(2-Furyl)-1,4-thiazepan-5-one is suitable as a reference standard for developing analytical methods (HPLC, LC-MS, NMR) targeting furan-substituted thiazepane scaffolds [1][2]. The availability of structural characterization data including InChI Key (LDCCICYSDLTBAP-UHFFFAOYSA-N), canonical SMILES, and calculated physicochemical parameters (LogP 1.57, TPSA 42.24) supports method validation and spectral library construction . Batch-specific certificates of analysis should be obtained to confirm purity before use as a quantitative reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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